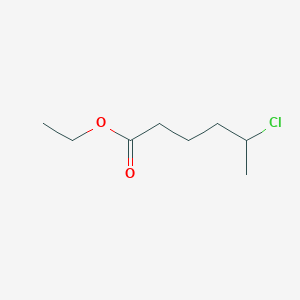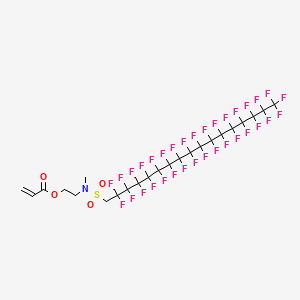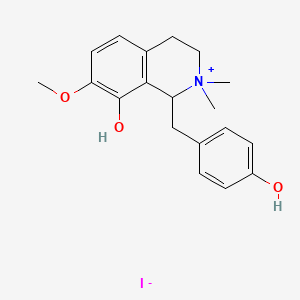
(+/-)-Oblongine Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Oblongine Iodide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Oblongine Iodide typically involves the reaction of Oblongine with iodine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained. The process may involve multiple steps, including purification and crystallization, to achieve a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and recrystallization, is common in industrial settings to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Oblongine Iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce iodinated derivatives, while reduction reactions may yield deiodinated compounds.
Applications De Recherche Scientifique
(+/-)-Oblongine Iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, including its use as an antimicrobial agent and in cancer treatment.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (+/-)-Oblongine Iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (+/-)-Oblongine Iodide include other iodinated organic compounds, such as iodoform and potassium iodide. These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness
This compound is unique due to its specific molecular structure and the range of reactions it can undergo
Propriétés
Formule moléculaire |
C19H24INO3 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol;iodide |
InChI |
InChI=1S/C19H23NO3.HI/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13;/h4-9,16H,10-12H2,1-3H3,(H-,21,22);1H |
Clé InChI |
GZTTVWHIJPNLJI-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


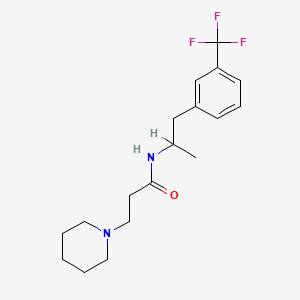
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
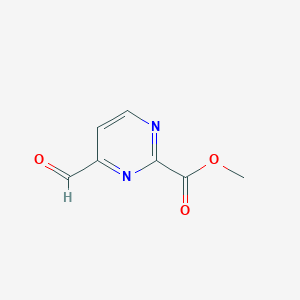
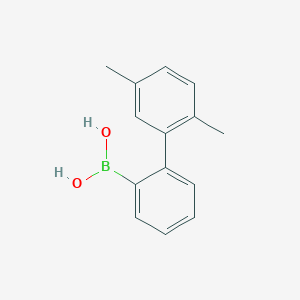
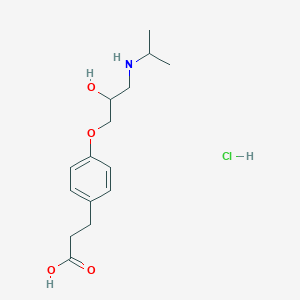
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
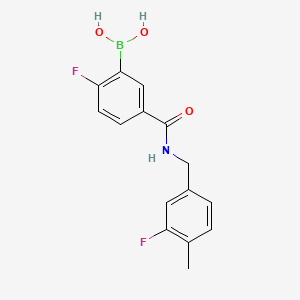
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
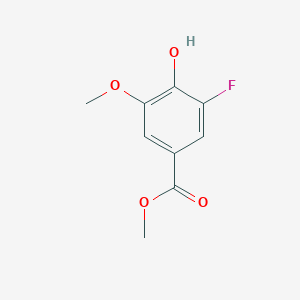
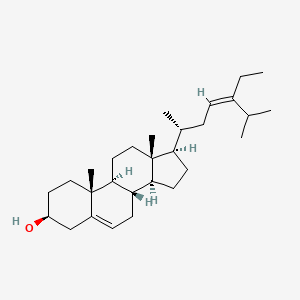
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
